
2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-3,4-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-3,4-dihydro- is a chemical compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorophenyl group in the structure enhances its chemical properties, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-3,4-dihydro- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives with varying degrees of saturation.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-3,4-dihydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, inhibiting cell proliferation, and inducing apoptosis in cancer cells . The presence of the fluorophenyl group enhances its binding affinity to target proteins, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-7-hydroxy-: A hydroxylated derivative with similar biological activities.
Benzopyran-4-one-Isoxazole Hybrids: Compounds with combined properties of benzopyran and isoxazole, showing significant antiproliferative activities.
Uniqueness
2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-3,4-dihydro- stands out due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
1224738-67-3 |
|---|---|
Fórmula molecular |
C15H11FO2 |
Peso molecular |
242.249 |
Nombre IUPAC |
4-(4-fluorophenyl)-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C15H11FO2/c16-11-7-5-10(6-8-11)13-9-15(17)18-14-4-2-1-3-12(13)14/h1-8,13H,9H2 |
Clave InChI |
UGEBVWFOZBEZJJ-UHFFFAOYSA-N |
SMILES |
C1C(C2=CC=CC=C2OC1=O)C3=CC=C(C=C3)F |
Sinónimos |
2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-3,4-dihydro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


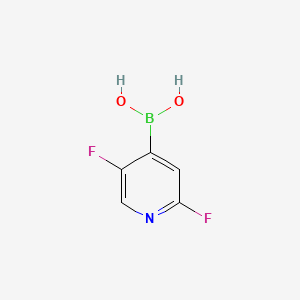
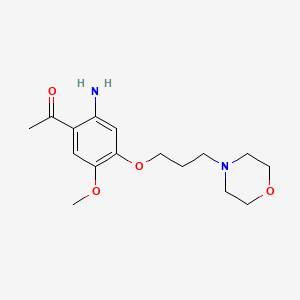
![9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane](/img/structure/B578214.png)
![2-(5-Fluoropyridin-3-ylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B578216.png)
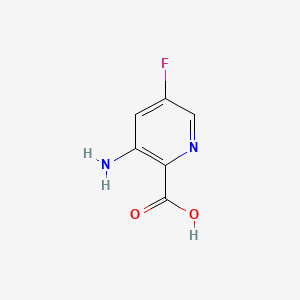
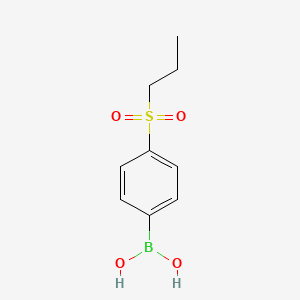


![8-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B578226.png)

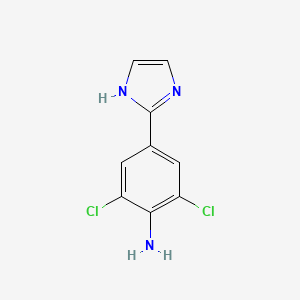
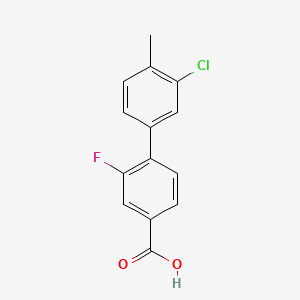
![Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B578230.png)
